molecular formula C11H9BrO3 B13041427 Ethyl 4-bromobenzofuran-3-carboxylate

Ethyl 4-bromobenzofuran-3-carboxylate

Cat. No.: B13041427
M. Wt: 269.09 g/mol
InChI Key: CFYAEISDVZTDAG-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzofuran-3-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . These methods provide efficient routes to obtain benzofuran-3-carboxylate esters with high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 4-bromobenzofuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 4-bromo-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2H2,1H3

InChI Key

CFYAEISDVZTDAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=CC=C2)Br

Origin of Product

United States

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